N-(4-methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzamide group, the addition of the methoxy group to the benzene ring, and the attachment of the pyrrolidinylsulfonyl group. The exact methods would depend on the specific reactions used .Applications De Recherche Scientifique
Histone Deacetylase Inhibition for Cancer Therapy
Benzamide derivatives such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been studied for their role as histone deacetylase (HDAC) inhibitors, which can block cancer cell proliferation and induce apoptosis, demonstrating potential as anticancer drugs. The detailed study on the synthesis, biological evaluation, and promising anticancer activity of these compounds indicates a significant research interest in benzamide derivatives for therapeutic applications (Zhou et al., 2008).
Neurodegenerative Disease Imaging
Research has also focused on benzamide derivatives for imaging of neurological diseases. For instance, derivatives have been used as selective molecular imaging probes to quantify serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients, highlighting their utility in diagnosing and understanding neurodegenerative diseases (Kepe et al., 2006).
Opioid Receptor Antagonism
Another area of interest is the development of benzamide derivatives as κ-opioid receptor (KOR) antagonists, showing potential for the treatment of depression and addiction disorders. Studies like the one on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) demonstrate the therapeutic potential of these compounds in preclinical models (Grimwood et al., 2011).
Antineoplastic Agents
Benzamide derivatives have been synthesized and evaluated for their antineoplastic (anticancer) activity. Compounds such as N-(Pyridin-3-yl)benzamide derivatives have shown moderate to good activity against various human cancer cell lines, suggesting their potential as cancer therapeutics (Mohan et al., 2021).
Serotonin Receptor Agonism
Research into benzamide derivatives as selective serotonin 4 receptor agonists for gastrointestinal motility disorders demonstrates the versatility of these compounds. Such studies indicate the potential of benzamide derivatives in developing novel prokinetic agents with reduced side effects, benefiting patients with gastrointestinal disorders (Sonda et al., 2004).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-8-6-15(7-9-16)19-18(21)14-4-10-17(11-5-14)25(22,23)20-12-2-3-13-20/h4-11H,2-3,12-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETTVSKMTKPACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.